2-Propenenitrile, 2,3,3-trichloro-
Description
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Properties
CAS No. |
16212-28-5 |
|---|---|
Molecular Formula |
C3Cl3N |
Molecular Weight |
156.39 g/mol |
IUPAC Name |
2,3,3-trichloroprop-2-enenitrile |
InChI |
InChI=1S/C3Cl3N/c4-2(1-7)3(5)6 |
InChI Key |
RIMSDWNIRWMXBC-UHFFFAOYSA-N |
SMILES |
C(#N)C(=C(Cl)Cl)Cl |
Canonical SMILES |
C(#N)C(=C(Cl)Cl)Cl |
Other CAS No. |
16212-28-5 |
Origin of Product |
United States |
Preparation Methods
Telomerization-Chlorination Cascades
Patent WO2017178857A1 describes a multi-step process for halogenated propenes, offering insights into analogous nitrile syntheses:
-
Telomerization : Ethylene and carbon tetrachloride react in the presence of nickel-based catalysts (e.g., Hastelloy) to form 1,1,1,3-tetrachloropropane.
-
Dehydrochlorination : Base-mediated elimination yields 1,1,3-trichloropropene.
-
Chlorination : Subsequent Cl₂ addition under UV light produces 1,1,1,2,3-pentachloropropane, demonstrating adaptable conditions for nitrile analogs.
Relevance to Target Compound
While this pathway targets fluorinated propenes, the chlorination stage (Step 3) highlights industrially viable strategies:
-
Catalyst Compatibility : Nickel alloys resist corrosion from Cl₂ and HCl byproducts.
-
Light Activation : UV exposure enhances reaction rates and selectivity.
Industrial-Scale Production Considerations
| Parameter | Direct Chlorination | Telomerization-Chlorination |
|---|---|---|
| Yield | 92% | 75–85% (estimated) |
| Reaction Time | 8 hours | 12–24 hours |
| Byproducts | Trace oligomers | Isomeric chloropropanes |
| Capital Cost | Moderate | High |
Analytical Methods for Quality Control
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